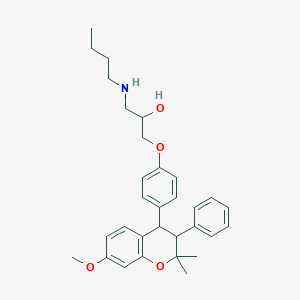
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol, also known as BDP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDP belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases.
Mécanisme D'action
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol works by blocking the beta-adrenergic receptors, which are responsible for the effects of adrenaline and noradrenaline in the body. By blocking these receptors, 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol can reduce the heart rate, dilate blood vessels, and decrease blood pressure. It can also block the bronchoconstrictive effects of beta-adrenergic agonists, which makes it useful in the treatment of asthma and COPD.
Effets Biochimiques Et Physiologiques
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, dilate blood vessels, and block the bronchoconstrictive effects of beta-adrenergic agonists. It can also reduce the secretion of renin, a hormone that regulates blood pressure, and decrease the release of catecholamines, which are responsible for the fight or flight response in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has a number of advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Orientations Futures
There are a number of future directions for research on 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol. One area of interest is the potential use of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol in the treatment of heart failure, as it has been shown to have beneficial effects on cardiac function in animal models. Another area of interest is the development of new formulations of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol that can improve its solubility and bioavailability. Finally, there is a need for further studies on the safety and efficacy of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol in human subjects, particularly in the context of cardiovascular and respiratory diseases.
Méthodes De Synthèse
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol with 4-(butylamino)phenol in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-chloro-1-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)propane to yield 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol.
Applications De Recherche Scientifique
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have potent beta-adrenergic receptor blocking activity, which makes it a promising candidate for the treatment of hypertension, angina, and arrhythmias. 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has also been studied for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD), as it can block the bronchoconstrictive effects of beta-adrenergic agonists.
Propriétés
Numéro CAS |
109736-12-1 |
|---|---|
Nom du produit |
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol |
Formule moléculaire |
C31H39NO4 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
1-(butylamino)-3-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C31H39NO4/c1-5-6-18-32-20-24(33)21-35-25-14-12-22(13-15-25)29-27-17-16-26(34-4)19-28(27)36-31(2,3)30(29)23-10-8-7-9-11-23/h7-17,19,24,29-30,32-33H,5-6,18,20-21H2,1-4H3 |
Clé InChI |
DPUSZFCOUVEVOU-UHFFFAOYSA-N |
SMILES |
CCCCNCC(COC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4)O |
SMILES canonique |
CCCCNCC(COC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4)O |
Synonymes |
1-butylamino-3-[4-(7-methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)phenox y]propan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



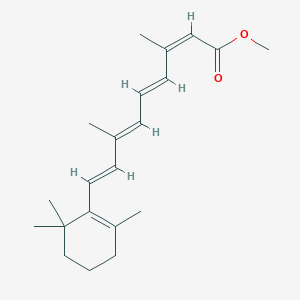
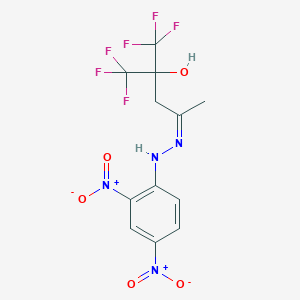

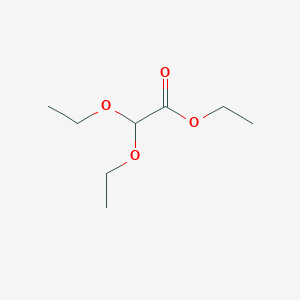
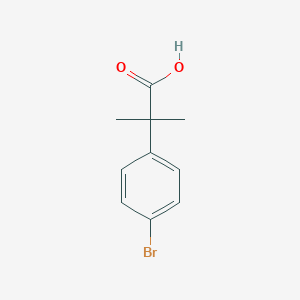
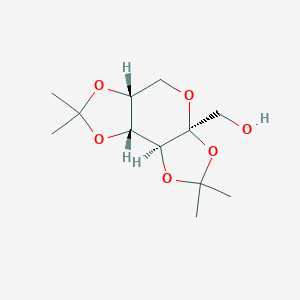
![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)
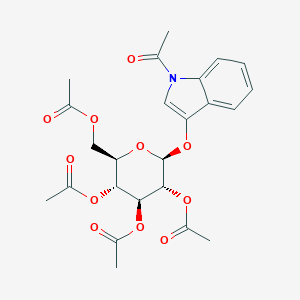
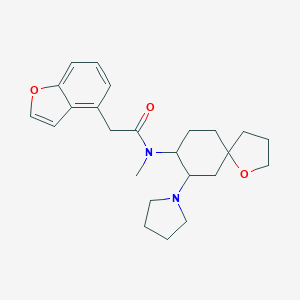
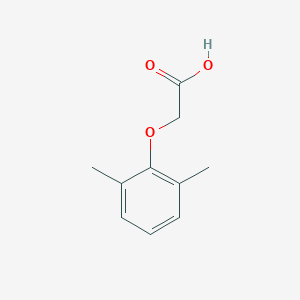
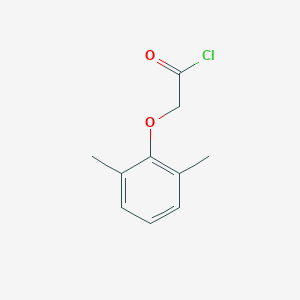
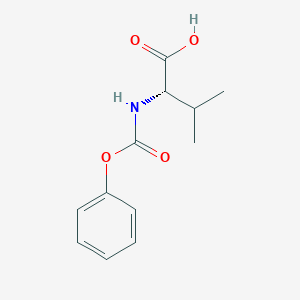
![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)